molecular formula C10H9BrF3NO3S B8202707 4-bromo-N-cyclopropyl-2-(trifluoromethoxy)benzenesulfonamide

4-bromo-N-cyclopropyl-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B8202707
M. Wt: 360.15 g/mol
InChI Key: GPOODZNNRRANTN-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-2-(trifluoromethoxy)benzenesulfonamide is a chemical compound with the molecular formula C10H9BrF3NO3S It is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethoxy group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclopropyl-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclopropyl-2-(trifluoromethoxy)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzenesulfonamides .

Scientific Research Applications

4-Bromo-N-cyclopropyl-2-(trifluoromethoxy)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopropyl-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzotrifluoride: Similar in structure but lacks the cyclopropyl and sulfonamide groups.

    N-Cyclopropyl-2-(trifluoromethoxy)benzenesulfonamide: Similar but without the bromine atom.

Uniqueness

4-Bromo-N-cyclopropyl-2-(trifluoromethoxy)benzenesulfonamide is unique due to the combination of its bromine, cyclopropyl, and trifluoromethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-bromo-N-cyclopropyl-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO3S/c11-6-1-4-9(8(5-6)18-10(12,13)14)19(16,17)15-7-2-3-7/h1,4-5,7,15H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOODZNNRRANTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromo-2-trifluoromethoxy-benzenesulfonyl chloride (0.35 g, 1.03 mmol) and cyclopropylamine (0.17 mL, 2.57 mmol) were stirred together with dry dichloromethane (5 mL) for 16 hours. 4-bromo-N-cyclopropyl-2-(trifluoromethoxy)benzenesulfonamide (0.25 g, 68%) was provided after purification. MS (ESI) m/z 360. HPLC purity 100.0% at 210-370 nm, 9.5 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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